1-Isopropyl-4-bromoisoquinoline
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Overview
Description
1-Isopropyl-4-bromoisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of an isopropyl group at the first position and a bromine atom at the fourth position of the isoquinoline ring
Preparation Methods
The synthesis of 1-Isopropyl-4-bromoisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in 4-bromoisoquinoline
Industrial production methods for such compounds often involve large-scale bromination and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-4-bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form dihydroisoquinolines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the brominated position.
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-bromoisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Isoquinoline derivatives are known for their biological activities, and this compound can be used in the development of new drugs targeting various diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-bromoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-Isopropyl-4-bromoisoquinoline can be compared with other isoquinoline derivatives, such as:
4-Bromoisoquinoline: Lacks the isopropyl group, which may affect its reactivity and applications.
1-Isopropylisoquinoline:
4-Chloroisoquinoline: Substitutes chlorine for bromine, which can lead to differences in reactivity and biological activity.
The presence of both the isopropyl group and the bromine atom in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
4-bromo-1-propan-2-ylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVPJKMSIQTNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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